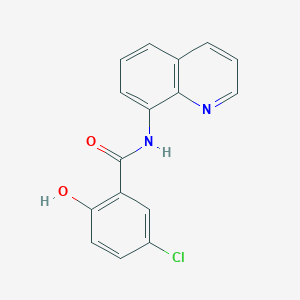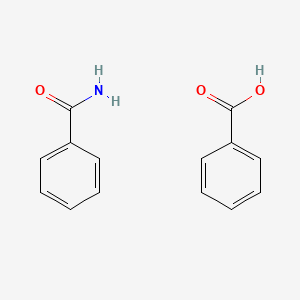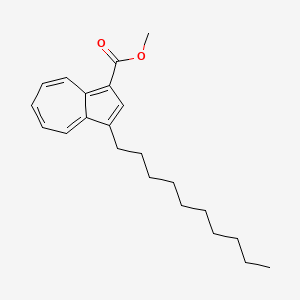
Methyl 3-decylazulene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-decylazulene-1-carboxylate is an organic compound belonging to the azulene family Azulenes are known for their deep blue color and unique aromatic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-decylazulene-1-carboxylate typically involves the esterification of 3-decylazulene-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-decylazulene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The azulene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 3-decylazulene-1-carboxylic acid or 3-decylazulene-1-ketone.
Reduction: Formation of 3-decylazulene-1-methanol.
Substitution: Formation of halogenated or nitrated azulene derivatives.
Scientific Research Applications
Methyl 3-decylazulene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex azulene derivatives.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its vibrant blue color.
Mechanism of Action
The mechanism of action of Methyl 3-decylazulene-1-carboxylate involves its interaction with various molecular targets. The azulene ring structure allows it to interact with biological membranes and proteins, potentially disrupting their function. The ester group can undergo hydrolysis, releasing the active azulene moiety, which can then exert its effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methylazulene-1-carboxylate
- Methyl 3-ethylazulene-1-carboxylate
- Methyl 3-propylazulene-1-carboxylate
Uniqueness
Methyl 3-decylazulene-1-carboxylate is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological systems. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
919299-81-3 |
|---|---|
Molecular Formula |
C22H30O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
methyl 3-decylazulene-1-carboxylate |
InChI |
InChI=1S/C22H30O2/c1-3-4-5-6-7-8-9-11-14-18-17-21(22(23)24-2)20-16-13-10-12-15-19(18)20/h10,12-13,15-17H,3-9,11,14H2,1-2H3 |
InChI Key |
LGHGQKDGNIHNIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC(=C2C1=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


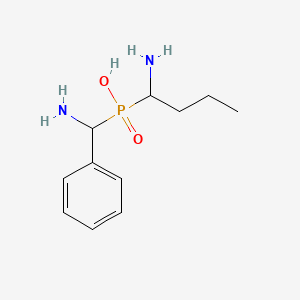
![4-({2-[(1S,4R)-4-Methylcyclohex-2-en-1-yl]propan-2-yl}oxy)phenol](/img/structure/B12625266.png)
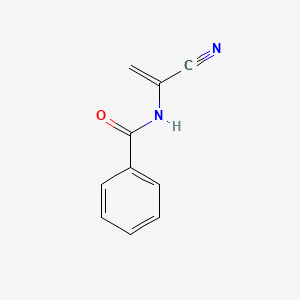
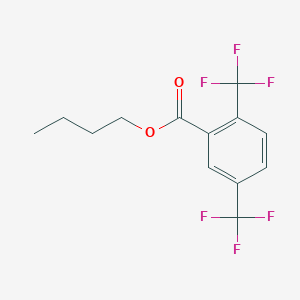
methanone](/img/structure/B12625287.png)
![3-(Prop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B12625288.png)
![3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride](/img/structure/B12625296.png)
![5-Chloro-2-[(3-chloro-1-benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12625306.png)

![1,4-Dioxaspiro[5.5]undecan-3-one](/img/structure/B12625309.png)
![2-Amino-5-{[(3-bromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12625314.png)

